molecular formula C14H11FN2O B1523532 4-(Benzyloxy)-6-fluoro-1H-indazole CAS No. 1167056-42-9

4-(Benzyloxy)-6-fluoro-1H-indazole

Cat. No.: B1523532
CAS No.: 1167056-42-9
M. Wt: 242.25 g/mol
InChI Key: SXIXTDXCUTXRTQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-fluoro-1H-indazole is a heterocyclic compound that features an indazole core substituted with a benzyloxy group at the 4-position and a fluorine atom at the 6-position. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

4-(Benzyloxy)-6-fluoro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the core structure.

    6-Fluoroindazole: Lacks the benzyloxy group but has the fluorine atom at the same position.

    Benzimidazole Derivatives: Structurally similar but with different substitution patterns and biological activities.

Uniqueness: 4-(Benzyloxy)-6-fluoro-1H-indazole is unique due to the specific combination of the benzyloxy group and fluorine atom on the indazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXTDXCUTXRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694648
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-42-9
Record name 4-(Benzyloxy)-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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